molecular formula C22H18N4O B2405874 (E)-4-methyl-N'-(naphthalen-1-ylmethylene)-3-phenyl-1H-pyrazole-5-carbohydrazide CAS No. 1310360-28-1

(E)-4-methyl-N'-(naphthalen-1-ylmethylene)-3-phenyl-1H-pyrazole-5-carbohydrazide

Cat. No. B2405874
M. Wt: 354.413
InChI Key: YEKQGQQAFFJAIT-OEAKJJBVSA-N
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Description

The compound is a Schiff base, which are often used as chelating ligands in the field of coordination chemistry . Schiff base compounds can be classified by their photochromic and thermochromic characteristics .


Synthesis Analysis

Schiff bases from 2-hydroxy-1-naphthaldehyde have often been used as chelating ligands in the field of coordination chemistry . In one study, lauric acid-based hydrazones were synthesized and characterized using spectroscopic techniques .


Molecular Structure Analysis

The structure of similar compounds has been determined by X-ray diffraction and IR, NMR, and UV–Vis spectroscopic methods .


Chemical Reactions Analysis

In a study, 3-(Naphthalen-1-ylmethylene)-5-phenylfuran-2(3H)-one was prepared and converted into a variety of heterocyclic systems of synthetic and biological importance .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure. For example, a study found that small structural changes can lead to significant changes in properties like melting behavior, enthalpy, entropy, and electrical properties in the solid state .

Scientific Research Applications

Fluorescent Sensing Applications

  • Dhara et al. (2016) synthesized a fluorescent sensor, PYN, which exhibited selective and sensitive fluorescence enhancement towards Zn2+ and Mg2+ ions, suggesting its potential for monitoring intracellular Zn2+ and Mg2+ levels in living cells in vitro (Dhara et al., 2016).

Anticancer Activity

  • Salahuddin et al. (2014) reported the synthesis and in vitro anticancer evaluation of 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole, showing potential activity on breast cancer cell lines (Salahuddin et al., 2014).

Androgen Receptor Antagonists

  • Blanco et al. (2012) studied 3-hydroxy-N'-((naphthalen-2-yl)methylene)naphthalene-2-carbohydrazides as potential androgen receptor-coactivator disruptors, with implications in prostate cancer therapy (Blanco et al., 2012).

Al3+ Ion Detection

  • Asiri et al. (2018) synthesized HDDP, a chemosensor for selective and sensitive detection of Al3+ ions, highlighting its potential application in detecting aluminum levels (Asiri et al., 2018).

Anti-Inflammatory Applications

  • Lacerda et al. (2012) synthesized N-phenylpyrazolyl-N-glycinyl-hydrazone derivatives as p38 mitogen-activated protein kinase (MAPK) inhibitors with potential anti-inflammatory properties (Lacerda et al., 2012).

DNA Damage Protection

  • Abdel-Wahab et al. (2009) synthesized compounds that showed significant protective activity against DNA damage induced by bleomycin-iron complex, indicating potential therapeutic applications in protecting against DNA damage (Abdel-Wahab et al., 2009).

Future Directions

Future research could focus on further understanding the properties and potential applications of this compound. For example, Schiff bases from 2-hydroxy-1-naphthaldehyde have been used in coordination chemistry , and similar compounds have shown promising antiviral activity .

properties

IUPAC Name

4-methyl-N-[(E)-naphthalen-1-ylmethylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O/c1-15-20(17-9-3-2-4-10-17)24-25-21(15)22(27)26-23-14-18-12-7-11-16-8-5-6-13-19(16)18/h2-14H,1H3,(H,24,25)(H,26,27)/b23-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEKQGQQAFFJAIT-OEAKJJBVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1C2=CC=CC=C2)C(=O)NN=CC3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(NN=C1C2=CC=CC=C2)C(=O)N/N=C/C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-methyl-N'-(naphthalen-1-ylmethylene)-3-phenyl-1H-pyrazole-5-carbohydrazide

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